(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

Catalog No.
S15847193
CAS No.
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

Product Name

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

IUPAC Name

(1S,2S)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m0/s1

InChI Key

WDBHJUBJCOLXGR-WRWORJQWSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)N)O

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)OC)OC)N)O

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral compound characterized by its unique structural features, including an amino group and two methoxy substituents on the phenyl ring. Its molecular formula is C11H17NO3C_{11}H_{17}NO_3 with a molecular weight of approximately 211.26 g/mol. The presence of the amino group allows for potential hydrogen bonding interactions, which can significantly influence its biological activity and interactions with various biological macromolecules .

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Acid-Base Reactions: The amino group can accept protons, making it basic and allowing for interactions with acids.
  • Formation of Derivatives: The hydroxyl group can undergo esterification or etherification, leading to derivatives that may exhibit altered biological properties.

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL exhibits notable biological activity. Research indicates that the compound may modulate neurotransmitter systems, potentially influencing neuropharmacological pathways. The structural characteristics, including the methoxy groups, enhance hydrophobic interactions, which may increase binding affinities to specific receptors or enzymes .

Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity based on their substituents and stereochemistry. This compound's unique chirality plays a crucial role in its interaction with biological targets.

The synthesis of (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups.
  • Chiral Resolution: If starting materials are racemic mixtures, chiral resolution techniques may be employed to isolate the (1S,2S) isomer.
  • Functional Group Modifications: Reactions such as alkylation or reduction may be used to introduce or modify functional groups.
  • Final Purification: The product is purified using methods like recrystallization or chromatography to obtain the desired compound in high purity .

This compound has various applications in fields such as:

  • Pharmaceuticals: Due to its potential neuropharmacological effects, it may be investigated for therapeutic uses in treating neurological disorders.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Its interaction with biological targets makes it useful for studying enzyme kinetics and receptor binding mechanisms .

Interaction studies have demonstrated that (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL interacts with specific enzymes and receptors through hydrogen bonding and hydrophobic interactions facilitated by its amino and methoxy groups. Research indicates that these interactions can lead to significant biological effects, making it a candidate for further investigation in drug development .

Several compounds share structural similarities with (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
(1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OLC11H17NO3C_{11}H_{17}NO_3Different phenyl substitution; potential for varied biological activity
(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OLC11H17NO3C_{11}H_{17}NO_3Similar methoxy groups; differing phenyl orientation
1-(3,4-Dimethoxyphenyl)propan-2-olC11H16O3C_{11}H_{16}O_3Lacks amino functionality; primarily used as a solvent or intermediate
2-Amino-1-(3,4-dimethoxyphenyl)propan-1-oneC11H15NO3C_{11}H_{15}NO_3Ketone instead of alcohol; different reactivity profile
(1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OLC11H17NO3C_{11}H_{17}NO_3Variation in methoxy positioning; potential changes in biological activity

The uniqueness of (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL lies in its specific chirality and combination of functional groups, which provide distinct stereochemical properties influencing its reactivity and biological interactions compared to similar compounds .

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.12084340 g/mol

Monoisotopic Mass

211.12084340 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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